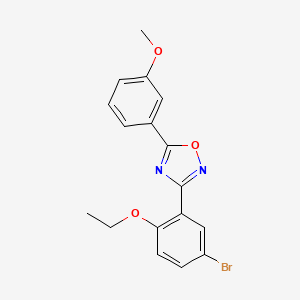
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase inhibitors and has been shown to have a wide range of effects on the human body.
Mecanismo De Acción
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 works by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 increases the levels of cGMP in the body, which leads to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include vasodilation, anti-inflammatory effects, and antithrombotic effects. 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has also been shown to have a positive effect on pulmonary arterial hypertension, reducing pulmonary arterial pressure and improving exercise capacity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying the effects of PDE5 inhibition. However, 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272. One area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of pulmonary hypertension and other cardiovascular conditions. Another area of interest is the potential use of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.
Métodos De Síntesis
The synthesis of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 involves the reaction of 2-phenylethylamine with 2,2-bis(4-methylphenyl)cyclopropanecarboxylic acid chloride. This reaction results in the formation of the amide bond between the two molecules, resulting in the formation of 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272.
Aplicaciones Científicas De Investigación
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of effects on the human body, including vasodilation, anti-inflammatory effects, and antithrombotic effects. These effects make 2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide 41-2272 a promising candidate for the treatment of a wide range of conditions, including pulmonary hypertension, erectile dysfunction, and stroke.
Propiedades
IUPAC Name |
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-19-8-12-22(13-9-19)26(23-14-10-20(2)11-15-23)18-24(26)25(28)27-17-16-21-6-4-3-5-7-21/h3-15,24H,16-18H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNQCVJTTVXIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(4-methylphenyl)-N-(2-phenylethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 6-methyl-2-[(pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5130306.png)
![2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![6-methoxy-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5130328.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)
![4-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130377.png)

![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)